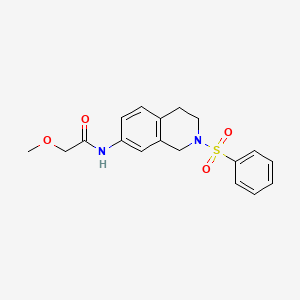![molecular formula C17H17NO2S B3015608 N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide CAS No. 2034558-20-6](/img/structure/B3015608.png)
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is a compound that features a benzofuran ring and a thiophene ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mécanisme D'action
Target of Action
The primary target of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is the sigma-1 receptor . Sigma receptors were initially mistaken for a new subtype of opioid receptors, but later studies revealed that they are unique proteins sharing no homology with any other mammalian protein .
Mode of Action
The compound exhibits high affinity at the sigma-1 receptor, with K(i) values ranging from 7.8 to 34nM . The interaction of the compound with its target leads to changes in the receptor’s activity, which can influence various cellular processes .
Biochemical Pathways
These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with the sigma-1 receptor may influence these pathways, leading to its observed biological effects .
Pharmacokinetics
The compound’s high affinity for the sigma-1 receptor suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . For instance, in anti-inflammatory treatment, certain benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Analyse Biochimique
Biochemical Properties
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide has been shown to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported to exhibit significant inhibitory effects on Src kinase . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.
Cellular Effects
This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. It is likely that this compound influences cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory effects on Src kinase suggest that it may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
Given its reported biological activities, it is plausible that its effects on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its reported cytotoxic effects on various human cancer cell lines, it would be interesting to investigate its dosage effects in animal models of these cancers.
Metabolic Pathways
Given its structural features, it is likely that it interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is plausible that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its biochemical properties and potential interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide typically involves the construction of the benzofuran and thiophene rings followed by their coupling. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient construction of complex benzofuran ring systems . The thiophene ring can be synthesized using various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions . Additionally, the use of proton quantum tunneling has been reported to improve the yield and reduce side reactions in the synthesis of benzofuran rings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran and thiophene derivatives.
Applications De Recherche Scientifique
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Known for their anti-tumor, antibacterial, and anti-oxidative properties.
Thiophene derivatives: Exhibiting anti-inflammatory and anti-cancer activities.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is unique due to the combination of benzofuran and thiophene rings in its structure
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCSILBRMVKNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

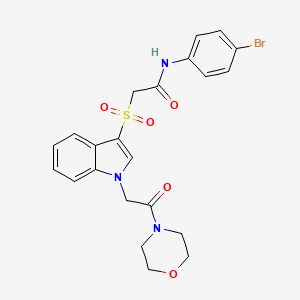
![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)
![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)
![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)
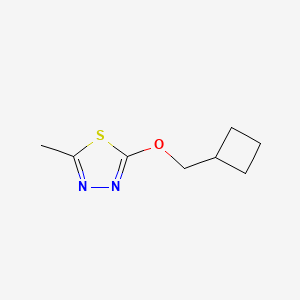
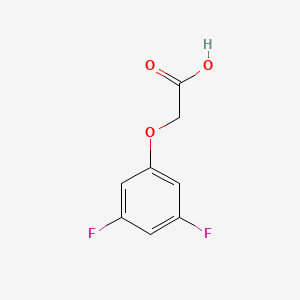

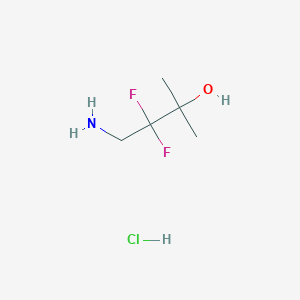

![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)
![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)
